An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline
An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 4-Ethynyl-N-methylaniline, a valuable building block in organic synthesis. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents a generalized, yet detailed, experimental protocol for its synthesis via a Sonogashira coupling reaction, a common and effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N | AChemBlock[1] |
| Molecular Weight | 131.18 g/mol | AChemBlock[1] |
| CAS Number | 119754-15-3 | AChemBlock[1] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Synthetic Methodology: A General Protocol for Sonogashira Coupling
The synthesis of 4-Ethynyl-N-methylaniline can be achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. While a specific, detailed protocol for the synthesis of 4-Ethynyl-N-methylaniline is not extensively documented, the following procedure outlines a general and reliable method that can be adapted for its preparation, using 4-iodo-N-methylaniline and a protected acetylene source like trimethylsilylacetylene.
Experimental Protocol: Synthesis of 4-Ethynyl-N-methylaniline
Materials:
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4-iodo-N-methylaniline
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Trimethylsilylacetylene (TMSA)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
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Desilylating agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)
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Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
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Reaction Setup: To a dry, inert-atmosphere flask, add 4-iodo-N-methylaniline, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).
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Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. The mixture is typically stirred to ensure dissolution.
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Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.
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Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
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Purification of Silylated Intermediate: The crude product, 4-((trimethylsilyl)ethynyl)-N-methylaniline, is purified by column chromatography on silica gel.
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Desilylation: The purified silylated intermediate is dissolved in a suitable solvent (e.g., THF). A desilylating agent (e.g., a solution of TBAF in THF or K₂CO₃ in methanol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
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Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 4-Ethynyl-N-methylaniline, is purified by column chromatography.
Characterization:
The structure and purity of the synthesized 4-Ethynyl-N-methylaniline should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the ethynyl proton.
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Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and N-H stretching vibrations.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-Ethynyl-N-methylaniline via a Sonogashira coupling reaction.
Signaling Pathways and Drug Development Applications
Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4-Ethynyl-N-methylaniline in specific signaling pathways or its application in drug development. However, the ethynyl and N-methylaniline moieties are present in various biologically active molecules. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development for creating libraries of compounds for screening. The N-methylaniline scaffold is a common feature in many pharmacologically active compounds. Therefore, 4-Ethynyl-N-methylaniline represents a potentially valuable building block for the synthesis of novel compounds with applications in medicinal chemistry and drug development.
Further research is required to explore the biological activities of 4-Ethynyl-N-methylaniline and its derivatives and to elucidate any potential roles in cellular signaling pathways.
